molecular formula C16H11ClFNO B2521279 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 344280-72-4

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No. B2521279
CAS RN: 344280-72-4
M. Wt: 287.72
InChI Key: QTCHNDSFYWTGMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-phenyl-3-oxobutanenitrile, has been reported through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . This method could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile by substituting the appropriate starting materials.

Molecular Structure Analysis

Studies on similar compounds have utilized DFT calculations to determine structural parameters and compare them with X-ray data . The molecular structure is crucial for understanding the reactivity and properties of the compound. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated both experimentally and theoretically .

Chemical Reactions Analysis

The chemical behavior of related chlorophenyl compounds in different environments has been explored. For example, 4'-chloro-2-hydroxybiphenyl underwent a dehydrochlorination process in acetonitrile-water solutions . This suggests that the presence of chlorophenyl groups in the compound of interest may lead to specific reaction pathways under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile have been extensively studied. For instance, the HOMO-LUMO analysis and molecular electrostatic potential have been used to determine charge transfer within molecules . Additionally, the study of weak interactions, such as hydrogen bonds and halogen interactions, provides insight into the compound's behavior in solid-state forms .

Scientific Research Applications

Antibacterial and Antioxidant Activity

Research has demonstrated the synthesis of compounds related to 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, through the reduction of similar nitriles. These compounds have been examined for their antibacterial and antioxidant activities. It was found that some exhibit significant antibacterial properties but generally do not neutralize superoxide radicals, indicating a potential application in developing antibacterial agents (Арутюнян et al., 2012).

Weak Interactions Study

Another study focused on the weak interactions involving organic fluorine within similar molecular structures, highlighting the formation of antiparallel chains and C-F···π interactions. This research provides valuable insights into the molecular packing and interaction patterns that could influence the design of new molecular materials (Choudhury et al., 2002).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a related compound, (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene, revealed how molecular packing is influenced by C—H⋯Cl hydrogen bonds and π–π stacking interactions. Such analyses are crucial for understanding the solid-state properties of pharmaceutical and material science compounds (Shikhaliyev et al., 2019).

Molecular Structure and Hyperpolarizability

Research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the chemical , focused on its synthesis, molecular structure confirmation via IR and X-ray diffraction, and the analysis of its first-order hyperpolarizability. Studies like this are instrumental in exploring compounds for nonlinear optical properties, which are essential for developing optical and electronic devices (Najiya et al., 2014).

Synthesis and Structural Characterization

Isostructural compounds with 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized, and their structures were determined by single crystal diffraction. This synthesis and characterization work contributes to the development of new molecules with potential applications in drug design and material science (Kariuki et al., 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHNDSFYWTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

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